molecular formula C9H6N2O3 B2770401 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 1889913-59-0

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B2770401
CAS No.: 1889913-59-0
M. Wt: 190.158
InChI Key: UJRHQXLQTZTDBY-UHFFFAOYSA-N
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Description

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound that contains both an oxadiazole ring and a benzaldehyde moiety The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the oxadiazole ring.

Major Products Formed

    Oxidation: 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

IUPAC Name

2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-3-1-2-4-7(6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRHQXLQTZTDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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